molecular formula C8H10Cl2N2S B2955337 6-Benzothiazolemethanamine dihydrochloride CAS No. 1375964-49-0

6-Benzothiazolemethanamine dihydrochloride

Cat. No. B2955337
M. Wt: 237.14
InChI Key: KFQZRIYKOSJQHF-UHFFFAOYSA-N
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Description

6-Benzothiazolemethanamine dihydrochloride is a specialty chemical . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of benzothiazole compounds, which includes 6-Benzothiazolemethanamine dihydrochloride, is a significant area of research due to their pharmaceutical and biological activity . The synthesis process often involves condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular weight of 6-Benzothiazolemethanamine dihydrochloride is 237.15 . The IUPAC name is 1,3-benzothiazol-6-ylmethanamine dihydrochloride . The InChI code is 1S/C8H8N2S.2ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;;/h1-3,5H,4,9H2;2*1H .


Chemical Reactions Analysis

While there isn’t specific information available on the chemical reactions of 6-Benzothiazolemethanamine dihydrochloride, it’s worth noting that azo compounds, which are structurally similar, are widely used in polymerization as an initiator for chain polymerization reactions .


Physical And Chemical Properties Analysis

6-Benzothiazolemethanamine dihydrochloride is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Antiparasitic Properties

6-Benzothiazolemethanamine dihydrochloride derivatives have shown promising antiparasitic properties. Research indicates that these compounds, particularly the derivatives of 6-nitro- and 6-amino-benzothiazoles, exhibit in vitro antiparasitic activity against parasites such as Leishmania infantum and Trichomonas vaginalis, highlighting their potential in treating parasitic infections (Delmas et al., 2002).

Antitumor Activity

Benzothiazoles, including 6-Benzothiazolemethanamine dihydrochloride derivatives, have shown significant potential in cancer research. Studies have identified these compounds as effective antitumor agents, with selective growth inhibitory properties against human cancer cell lines. This includes research on 2-(4-aminophenyl)benzothiazoles, which demonstrated potent and selective antitumor properties (Kashiyama et al., 1999).

Neurodegenerative Disease Research

Research has also explored the use of benzothiazole derivatives in neurodegenerative disease treatment. Specifically, studies on KNS‐760704 [(6R)‐4,5,6,7‐tetrahydro‐N6‐propyl‐2, 6‐benzothiazole‐diamine dihydrochloride monohydrate] have indicated its potential as a treatment for amyotrophic lateral sclerosis (ALS). This compound, which maintains mitochondrial function, has shown effectiveness in various neuroprotection assays, although its specific mechanism of action remains unknown (Gribkoff & Bozik, 2008).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have been studied for their corrosion inhibition properties. Research on these compounds, particularly in relation to steel protection in acidic environments, has demonstrated their effectiveness as corrosion inhibitors. This application is particularly significant in industrial settings where metal corrosion can be a major issue (Hu et al., 2016).

Nonlinear Optical Applications

Benzothiazole derivatives have also been explored for their nonlinear optical properties. Research has shown that these compounds, such as 2-arylthienyl-substituted 1,3-benzothiazoles, have potential applications in nonlinear optics, indicating their suitability for device applications in this field (Costa et al., 2006).

Drug Development

Benzothiazole derivatives, including 6-Benzothiazolemethanamine dihydrochloride, have been a focus in drug development due to their versatile pharmacological properties. They have been investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, antidiabetic, and antitumor agents. The structural simplicity and chemical versatility of benzothiazoles make them attractive candidates for new drug development (Kamal et al., 2015).

Safety And Hazards

The safety information for 6-Benzothiazolemethanamine dihydrochloride indicates that it has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles, including 6-Benzothiazolemethanamine dihydrochloride, are anticipated to be significant due to their potent and significant biological activities and great pharmaceutical value . The development of synthetic processes is one of the most significant problems facing researchers .

properties

IUPAC Name

1,3-benzothiazol-6-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.2ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;;/h1-3,5H,4,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQZRIYKOSJQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)SC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzothiazolemethanamine dihydrochloride

CAS RN

1375964-49-0
Record name 1,3-Benzothiazol-6-ylmethylamine dihydrochloride
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